molecular formula C10H12O3 B1353197 4-(2-Methoxyethoxy)benzaldehyde CAS No. 36824-00-7

4-(2-Methoxyethoxy)benzaldehyde

Cat. No. B1353197
CAS RN: 36824-00-7
M. Wt: 180.2 g/mol
InChI Key: IQCSLVHAFGNDGO-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)benzaldehyde” is a small molecule PEG linker containing a terminal benzaldehyde moiety that can react with primary amine groups .


Synthesis Analysis

The synthesis of functionalized (benz)aldehydes, such as “4-(2-Methoxyethoxy)benzaldehyde”, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .


Molecular Structure Analysis

The molecular formula of “4-(2-Methoxyethoxy)benzaldehyde” is C10H12O3 . The InChI code is 1S/C10H12O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,8H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Methoxyethoxy)benzaldehyde” is 180.2 . It is a liquid at room temperature .

Scientific Research Applications

1. Linkers for Solid Phase Organic Synthesis

4-Hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, which are structurally related to 4-(2-Methoxyethoxy)benzaldehyde, have been used as linkers in solid phase organic synthesis. These electron-rich benzaldehyde derivatives enable the formation of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, which can be efficiently cleaved to yield high purity products (Swayze, 1997).

2. Oxidation Studies

The oxidation of various methoxy benzaldehydes, including 4-methoxybenzaldehyde, to form corresponding carboxylic acids has been studied. This research provides insights into the reaction mechanisms and kinetics, including temperature effects and catalysis by H+ ions (Malik, Asghar & Mansoor, 2016).

3. Enzyme Catalyzed Asymmetric C–C Bond Formation

Benzaldehyde derivatives, including methoxy variants, have been used in enzyme-catalyzed asymmetric C–C bond formation. This process is significant for synthesizing chiral compounds, which are important in pharmaceutical and chemical industries (Kühl, Zehentgruber, Pohl, Müller & Lütz, 2007).

4. Optical Properties of Metal Complexes

The study of the synthesis and optical properties of aluminum and zinc complexes, using derivatives of 4-methoxybenzaldehyde, highlights its application in understanding the photoluminescence and thermal properties of these complexes. Such research is valuable for developing materials with specific optical and thermal characteristics (Barberis & Mikroyannidis, 2006).

5. Pharmaceutical Research

Although related to pharmaceutical applications, studies like the development of an HPLC-UV method for analyzing methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent, contribute to analytical chemistry, especially in drug analysis and quality control (Liao, Yang, Syu & Xu, 2005).

Safety And Hazards

“4-(2-Methoxyethoxy)benzaldehyde” is classified under GHS07 for safety. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSLVHAFGNDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424532
Record name 4-(2-Methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)benzaldehyde

CAS RN

36824-00-7
Record name 4-(2-Methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Hydroxybenzaldehyde (300 g) and 2-chloroethyl methyl ether (279 g) were dissolved in DMF (3 L) and potassium carbonate (408 g) was added. The mixture was stirred with heating at 60° C. for 16 hr. After the reaction, the reaction mixture was poured into water and liberated oil was extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and washed with saturated brine. The organic layer was dried over anhydrous magnesium sulfate. After drying, the residue was concentrated under reduced pressure to give 4-(2-methoxyethoxy)benzaldehyde as an oil (212 g).
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300 g
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279 g
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3 L
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408 g
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Synthesis routes and methods III

Procedure details

A solution of 5.0 grams (0.041 mole) of 4-hydroxybenzaldehyde, 9.5 grams (0.041 mole) of p-toluene sulfonic acid 2-methoxyethyl ester, and 6.3 grams (0.046 mole) of anhydrous potassium carbonate in 50 mL of dimethylsulfoxide (DMSO) was stirred at ambient temperature for about 72 hours. The reaction mixture was then partitioned between 300 mL of an aqueous mixture of 10% lithium chloride and 100 mL of ethyl acetate. The ethyl acetate portion was washed three times; first, with 100 mL of an aqueous mixture of 10% sodium hydroxide, second, with 100 mL of an aqueous mixture of 10% lithium chloride, and, third, with 100 mL of brine. The resultant organic layer was dried over magnesium sulfate, filtered and concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel using methylene chloride as an eluant. The appropriate fractions were combined and concentrated under reduced pressure, yielding 7.3 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
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5 g
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6.3 g
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50 mL
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Synthesis routes and methods IV

Procedure details

146.5 g (1.2 mol) of 4-hydroxybenzaldehyde are dissolved in DMF, and 20 g (0.12 mol) of potassium iodide, 134.6 g (1.2 mol) of potassium tert-butoxide and 170.2 g (1.8 mol) of 2-chloroethyl methyl ether are added. The reaction mixture is stirred at 80° C. for 16 h. For work-up, the reaction mixture is concentrated under reduced pressure. The residue is taken up in 1 l of ethyl acetate and extracted with 0.5 l of 1N aqueous sodium hydroxide solution. The ethyl acetate phase is dried using magnesium sulphate and concentrated under reduced pressure. The residue obtained after concentration is distilled under high vacuum (b.p.=100° C. at 0.45 mbar). This gives 184.2 g (85% of theory) of product.
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146.5 g
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20 g
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134.6 g
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170.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
K Strohfeldt, H Müller‐Bunz, C Pampillón, NJ Sweeney… - 2006 - Wiley Online Library
6‐[4‐(2‐Methoxyethoxy)phenyl]fulvene (3a) and 6‐{4‐[2‐(dimethylamino)ethoxy]phenyl}fulvene (3b) were prepared as the starting materials for the synthesis of three different classes of …
X Fu, Z Li, M Lin, J Sun, Z Li - European Polymer Journal, 2019 - Elsevier
A series of N-alkylated glycine and l-alanine bearing oligoethylene glycol (OEG) and benzyl side chains, ie, N-(4-oligoethylene glycol)benzyl glycine and N-(4-oligoethylene glycol)…
Number of citations: 9 www.sciencedirect.com
W Yi, R Cao, W Peng, H Wen, Q Yan, B Zhou… - European journal of …, 2010 - Elsevier
A series of novel 4-hydroxybenzaldehyde derivatives were synthesized and their inhibitory effects on the diphenolase activity of mushroom tyrosinase were investigated. Most of target …
Number of citations: 104 www.sciencedirect.com
S Yamauchi, E Taniguchi - Bioscience, biotechnology, and …, 1992 - academic.oup.com
Ten haedoxan analogs with the bond split between 2C and 3C of the 6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxy)phenyl-1,4-benzodioxan-7-yl group of haedoxans were …
Number of citations: 10 academic.oup.com
Q Yan, R Cao, W Yi, Z Chen, H Wen, L Ma… - European journal of …, 2009 - Elsevier
A series of novel 5-benzylidene barbiturate and thiobarbiturate derivatives were synthesized and evaluated as tyrosinase inhibitors and antibacterial agents. The results demonstrated …
Number of citations: 107 www.sciencedirect.com
J Sarju, TN Danks, G Wagner - Tetrahedron letters, 2004 - Elsevier
A mild method for O-alkylation of phenols has been developed using stoichiometric amounts of K 2 CO 3 as a base and microwave irradiation. The method is suitable for substrates that …
Number of citations: 44 www.sciencedirect.com
J Sarju - 2007 - search.proquest.com
In the framework of this project, a series of platinum 4-1, 2, 4-oxadiazoline complexes was produced. These complexes were tested in vitro for anti-tumour effect and have been found to …
Number of citations: 4 search.proquest.com
E Schaller, A Ma, LC Gosch, A Klefenz… - International Journal of …, 2021 - mdpi.com
New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models. Four out of the 14 derivatives were …
Number of citations: 12 www.mdpi.com
H Brunner, KM Schellerer - Inorganica chimica acta, 2003 - Elsevier
The combination of a porphyrin system and a platinum fragment in the same molecule should not only result in the additivity of the photodynamic activity of the porphyrin and the …
Number of citations: 57 www.sciencedirect.com
M Gichinga - 2009 - etd.auburn.edu
Schiff-base complexes that function as catalysts in aqueous media have been developed. The design of environmentally benign metal catalysts with multidentate ligands is a field of …
Number of citations: 4 etd.auburn.edu

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